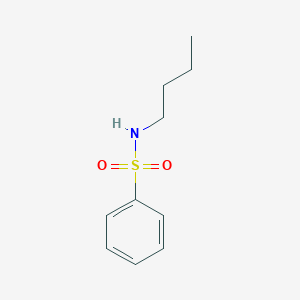

N-butilbencenosulfonamida

Descripción general

Descripción

N-Butil-Bencenosulfonamida: es un compuesto orgánico perteneciente a la clase de las sulfonamidas. Se caracteriza por un grupo sulfonamida que está enlazado a un anillo de benceno mediante un enlace S, con un grupo butilo unido al átomo de nitrógeno. La fórmula molecular de la N-Butil-Bencenosulfonamida es C₁₀H₁₅NO₂S, y tiene un peso molecular de 213.297 g/mol . Este compuesto se utiliza comúnmente como plastificante en diversas aplicaciones industriales, particularmente en la producción de nylon y otros polímeros .

Aplicaciones Científicas De Investigación

Industrial Applications

Plasticizer in Polymers

NBBS is primarily used as a plasticizer in the production of polyacetals, polyamides, and polycarbonates. Its lipophilic nature allows it to enhance the flexibility and durability of these materials, making them suitable for a wide range of applications, including automotive parts, electrical components, and consumer goods .

Environmental Persistence

Despite its utility, NBBS has been identified as an emerging contaminant due to its persistence in the environment. Studies have detected NBBS in groundwater and effluents from wastewater treatment facilities, raising concerns about its long-term ecological impact .

Pharmaceutical Applications

Potential for Treating Prostate Conditions

Research indicates that NBBS may have therapeutic potential in treating benign prostatic hyperplasia (BPH) and prostate carcinoma. It has been shown to inhibit the growth of LNCaP cells (a prostate cancer cell line), suggesting that NBBS could serve as a lead compound for developing new antiandrogenic agents . The compound's ability to antagonize androgen receptors makes it a candidate for treating prostate conditions resistant to conventional therapies .

Neurotoxicity Studies

While NBBS is widely used, its neurotoxic effects have been studied to assess safety in human exposure scenarios. In a controlled study involving Sprague-Dawley rats, no significant neurotoxic effects were observed after a 27-day oral exposure regimen. However, minimal liver hypertrophy was noted at higher doses, indicating that further long-term studies are necessary to fully understand its neurotoxic profile .

Toxicological Research

Immunotoxicity Assessment

Recent studies have highlighted the immunomodulatory effects of NBBS. In experiments with adult mice and developmentally exposed rats, NBBS treatment resulted in altered immune responses. Specifically, a decrease in antibody-forming cell (AFC) response was observed alongside changes in natural killer (NK) cell activity depending on sex and developmental exposure periods . This suggests that NBBS could affect both innate and adaptive immune responses.

Data Tables

| Application Area | Details |

|---|---|

| Plasticizer | Used in polyacetals, polyamides; enhances flexibility and durability |

| Environmental Impact | Detected in groundwater; raises concerns about ecological persistence |

| Pharmaceutical Use | Potential treatment for BPH and prostate carcinoma; inhibits growth of LNCaP cells |

| Neurotoxicity Studies | No significant neurotoxic effects observed; mild liver hypertrophy at high doses |

| Immunotoxicity Findings | Alters immune responses; effects vary by sex and developmental exposure |

Case Studies

- Neurotoxicity Evaluation

- Immunotoxicity Investigation

- Prostate Cancer Research

Mecanismo De Acción

El mecanismo de acción de la N-Butil-Bencenosulfonamida implica su interacción con diversos objetivos moleculares y vías:

Actividad antiandrogénica: El compuesto se une a los receptores de andrógenos, inhibiendo su actividad y reduciendo así los efectos de los andrógenos en el cuerpo.

Efectos inmunomoduladores: Se ha demostrado que la N-Butil-Bencenosulfonamida afecta a la función de las células inmunitarias, incluidas las respuestas de los linfocitos T y la actividad de las células asesinas naturales.

Análisis Bioquímico

Biochemical Properties

These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring

Cellular Effects

Studies have shown that N-Butylbenzenesulfonamide can have immunomodulatory effects on both innate and adaptive immune responses . These effects appear to have some dependence on species, sex, and period of exposure (developmental vs adult) .

Temporal Effects in Laboratory Settings

In studies conducted in adult mice and developmentally exposed rats, N-Butylbenzenesulfonamide was administered at various concentrations for different periods of time . The effects of N-Butylbenzenesulfonamide appeared to change over time, with some effects becoming more pronounced with longer exposure .

Dosage Effects in Animal Models

In animal models, the effects of N-Butylbenzenesulfonamide varied with different dosages . For example, in a study conducted in rodents, different dosages of N-Butylbenzenesulfonamide were administered and the effects were observed . The study found that the effects of N-Butylbenzenesulfonamide were dose-dependent .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La N-Butil-Bencenosulfonamida puede sintetizarse mediante la reacción del cloruro de bencenosulfonilo con butilamina. La reacción suele tener lugar en presencia de una base, como el hidróxido de sodio, para neutralizar el ácido clorhídrico formado durante la reacción. El esquema general de la reacción es el siguiente:

C6H5SO2Cl+C4H9NH2→C6H5SO2NHC4H9+HCl

La reacción suele llevarse a cabo en un disolvente orgánico, como el diclorometano o el tolueno, en condiciones de reflujo {_svg_3}.

Métodos de producción industrial

En entornos industriales, la N-Butil-Bencenosulfonamida se produce a gran escala utilizando rutas sintéticas similares. El proceso consiste en la adición continua de cloruro de bencenosulfonilo a una solución de butilamina en presencia de una base. La mezcla de reacción se somete entonces a destilación para eliminar el disolvente y cualquier material de partida no reaccionado. El producto bruto se purifica mediante recristalización o destilación para obtener N-Butil-Bencenosulfonamida de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

La N-Butil-Bencenosulfonamida experimenta diversas reacciones químicas, entre ellas:

Reacciones de sustitución: El grupo sulfonamida puede participar en reacciones de sustitución nucleófila, en las que el nitrógeno de la sulfonamida es sustituido por otros nucleófilos.

Reacciones de oxidación: El compuesto puede oxidarse para formar ácidos sulfónicos o ésteres sulfonatos.

Reacciones de reducción: La reducción de la N-Butil-Bencenosulfonamida puede dar lugar a la formación de aminas correspondientes.

Reactivos y condiciones comunes

Reacciones de sustitución: Los reactivos comunes incluyen haluros de alquilo y cloruros de acilo, normalmente en condiciones básicas.

Reacciones de oxidación: Se utilizan agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reacciones de reducción: Se emplean agentes reductores como el hidruro de aluminio y litio (LiAlH₄) o el borohidruro de sodio (NaBH₄).

Principales productos formados

Reacciones de sustitución: Formación de derivados N-alquilo o N-acilo.

Reacciones de oxidación: Formación de ácidos sulfónicos o ésteres sulfonatos.

Reacciones de reducción: Formación de aminas primarias o secundarias.

Aplicaciones de la investigación científica

La N-Butil-Bencenosulfonamida tiene una amplia gama de aplicaciones en la investigación científica:

Comparación Con Compuestos Similares

La N-Butil-Bencenosulfonamida puede compararse con otros compuestos sulfonamida, como:

N-Metil-Bencenosulfonamida: Estructura similar, pero con un grupo metilo en lugar de un grupo butilo. Tiene diferentes propiedades físicas y aplicaciones.

N-Etil-Bencenosulfonamida: Contiene un grupo etilo, lo que provoca variaciones en su reactividad química y usos.

N-Propil-Bencenosulfonamida: Presenta un grupo propilo, lo que da lugar a propiedades y aplicaciones distintas a las de la N-Butil-Bencenosulfonamida.

La N-Butil-Bencenosulfonamida es única debido a su combinación específica del grupo butilo y la funcionalidad sulfonamida, que le confiere propiedades físicas y químicas distintas, lo que la hace adecuada para aplicaciones industriales y de investigación específicas .

Actividad Biológica

N-Butylbenzenesulfonamide (NBBS) is a high-production volume chemical primarily used as a plasticizer. Recent studies have highlighted its biological activity, particularly concerning its immunotoxicity and potential therapeutic applications. This article delves into the biological effects of NBBS, presenting findings from various studies, including case studies and data tables.

Overview of Biological Activity

NBBS has been identified as an emerging contaminant with significant immunomodulatory effects. Its impact on immune function has been extensively studied in both animal models and in vitro settings.

Immunotoxicity

Recent research has demonstrated that NBBS can influence both innate and adaptive immune responses. Key findings include:

- Natural Killer (NK) Cell Activity : In female mice, NBBS treatment suppressed the antibody-forming cell (AFC) response to sheep red blood cells (SRBC), while enhancing NK-cell activity at lower doses. Conversely, developmental exposure in rats showed sex-dependent immune effects; male F1 rats exhibited increased NK-cell activity, while female F1 rats showed a decrease in AFC response to SRBC .

- Dose-Response Relationship : The immunotoxic effects of NBBS appear to be dose-dependent and influenced by the timing of exposure (developmental vs. adult). For instance, lower doses resulted in increased NK-cell activity, indicating a potential for immunostimulation under certain conditions .

Pharmacokinetics

Understanding the pharmacokinetics of NBBS is crucial for interpreting its biological effects. Studies have shown:

- Absorption and Elimination : Following oral administration, NBBS reaches maximum concentrations rapidly in various tissues, including the liver and skeletal muscle. The plasma elimination half-lives vary significantly, with reports indicating triphasic elimination profiles .

- Sex Differences : Pharmacokinetic studies indicate that females exhibit higher systemic exposure to NBBS compared to males, with differences noted in parameters such as maximum concentration (C_max) and area under the curve (AUC) .

Therapeutic Potential

NBBS has been explored for its therapeutic applications, particularly concerning prostate health:

- Antiandrogenic Activity : NBBS has shown promise as an antiandrogenic agent, potentially useful in treating benign prostatic hyperplasia (BPH) and prostate carcinoma. In vitro studies using LNCaP prostate cancer cells indicated that NBBS significantly inhibited cell proliferation over time .

Data Tables

The following tables summarize key findings related to the biological activity of NBBS.

Case Studies

Several studies have provided insights into the immunotoxicity of NBBS:

- Murine Model Study : A 28-day treatment with NBBS at varying concentrations indicated no significant immunotoxicity but did show increased IgM-producing B cells at lower doses, suggesting a complex interaction with immune function .

- Developmental Exposure Research : Research highlighted that developmental exposure to NBBS resulted in differential immune responses based on sex, underscoring the need for further investigation into how developmental timing affects long-term immune function .

Propiedades

IUPAC Name |

N-butylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-2-3-9-11-14(12,13)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRJXAGUEGOFGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027540 | |

| Record name | N-Butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, Colorless oily liquid with nearly no odor; [EPA ChAMP: Submission] | |

| Record name | Benzenesulfonamide, N-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Butylbenzenesulfonamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15834 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3622-84-2 | |

| Record name | N-Butylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3622-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butylbenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003622842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Butyl-Benzenesulfonamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02055 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Plastomoll BMB | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, N-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-butylbenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BUTYLBENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO7UAW6717 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.